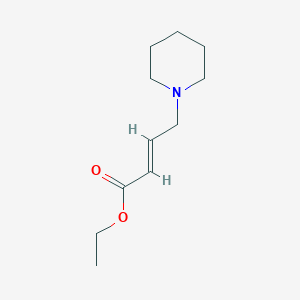
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate is an organic compound that features a piperidine ring attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with piperidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release the active compound. The piperidine ring can interact with various molecular targets, including receptors and enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group.
Ethyl (2E)-4-(morpholin-4-yl)but-2-enoate: Contains a morpholine ring instead of a piperidine ring.
Ethyl (2E)-4-(pyrrolidin-1-yl)but-2-enoate: Features a pyrrolidine ring.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl (E)-4-piperidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)7-6-10-12-8-4-3-5-9-12/h6-7H,2-5,8-10H2,1H3/b7-6+ |
InChI Key |
LQCQFSJIZSJPCU-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CN1CCCCC1 |
Canonical SMILES |
CCOC(=O)C=CCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















